molecular formula C13H24N2O4S B13115437 tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide

tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide

Cat. No.: B13115437
M. Wt: 304.41 g/mol
InChI Key: MHOOPRKAHUGKAY-WDEREUQCSA-N
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Description

The compound "tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide" is a bicyclic sulfonamide derivative characterized by a fused thiazine-azepine ring system. Its stereochemistry (4aS,9aR) and the presence of a tert-butoxycarbonyl (Boc) protecting group make it structurally distinct.

Properties

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

tert-butyl (4aS,9aR)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m0/s1

InChI Key

MHOOPRKAHUGKAY-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](CC1)S(=O)(=O)CCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Formation of the Azepine Ring: The next step involves the formation of the azepine ring through a nucleophilic substitution reaction. This can be achieved by reacting the thiazine intermediate with a suitable halogenated compound under basic conditions.

    Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group through an esterification reaction. This can be achieved by reacting the azepine intermediate with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

The compound tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide is a member of the thiazinoazepine family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a synthetic intermediate.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate promising anticancer properties. For instance, studies have shown that thiazino derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved the synthesis of related thiazino compounds that exhibited selective cytotoxicity against specific cancer cell lines, suggesting a potential therapeutic role in oncology.

Neuroprotective Effects

Another significant application is in neuroprotection. Research has indicated that certain thiazino derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that these compounds can enhance neuronal survival and function.

Antimicrobial Properties

The antimicrobial activity of thiazino compounds has also been investigated. Studies have reported that these compounds possess inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Polymer Chemistry

In materials science, the compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research has focused on incorporating thiazino derivatives into polymer matrices to enhance their performance in various applications, including coatings and composites.

Nanomaterials

The integration of thiazino-based compounds into nanomaterials has been explored for applications in drug delivery systems. The compound's ability to form stable complexes with drugs can improve their solubility and bioavailability. Case studies have demonstrated enhanced therapeutic efficacy when combined with nanoparticles for targeted drug delivery.

Chemical Synthesis

This compound is also utilized as an intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. Researchers have reported successful methodologies for transforming this compound into other biologically active molecules through reactions such as amination and esterification.

Data Table: Summary of Applications

Application Area Description Case Study/Reference
Medicinal ChemistryAnticancer activity through apoptosis induction and cell cycle arrest[Research on Thiazino Derivatives]
Neuroprotective EffectsProtection against oxidative stress in neuronal cells[Neuroprotection Studies]
Antimicrobial PropertiesInhibition of bacterial strains[Antimicrobial Activity Research]
Polymer ChemistryBuilding block for novel polymers enhancing thermal stability[Polymer Modification Studies]
NanomaterialsDrug delivery systems improving solubility and bioavailability[Nanomaterial Integration Studies]
Synthetic IntermediateUtilized in organic synthesis for complex molecule formation[Chemical Synthesis Methodologies]

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

For instance, the study on Zygophyllum fabago roots isolated Zygocaperoside and Isorhamnetin-3-O glycoside, which are flavonoid derivatives unrelated to the sulfonamide-thiazino-azepine framework of the target compound .

Physicochemical and Spectroscopic Properties

A comparative analysis requires data such as NMR spectra, melting points, or solubility profiles. While the 2017 study outlines ¹H-NMR and ¹³C-NMR methods for flavonoid glycosides (Tables 1 and 2 in ), these techniques are insufficient for characterizing the fused heterocyclic system of the target compound. The absence of crystallographic or thermodynamic data (e.g., from gas hydrate studies in ) further limits comparisons .

Functional Group Reactivity

The Boc-protected tertiary amine and sulfone groups in the target compound suggest distinct reactivity compared to other sulfonamides or bicyclic amines.

Biological Activity

tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazino group fused to an azepine ring, suggests diverse biological activities. This article synthesizes current research findings regarding its biological activity, including interaction with biological macromolecules and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3SC_{13}H_{24}N_2O_3S, with a molecular weight of approximately 288.41 g/mol. The compound's structure can be represented as follows:

Structure tert Butyl 4aS 9aR octahydro 1 4 thiazino 2 3 d azepine 7 2H carboxylate 1 1 dioxide\text{Structure }\quad \text{tert Butyl 4aS 9aR octahydro 1 4 thiazino 2 3 d azepine 7 2H carboxylate 1 1 dioxide}

Research indicates that the compound interacts with various biological targets through mechanisms such as:

  • Enzyme Inhibition : The presence of the carboxylate group allows for potential interactions with enzyme active sites.
  • Receptor Binding : The lipophilicity imparted by the tert-butyl group may enhance membrane permeability and receptor binding affinity.

Antimicrobial Activity

Preliminary studies have shown that compounds structurally related to tert-butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AAnti-MRSA0.78 μg/mL
Compound BAnti-VRE3.125 μg/mL

These findings suggest that modifications to the thiazino structure may lead to enhanced antimicrobial efficacy.

Case Studies

Case Study 1: Antibacterial Properties
A study evaluated the antibacterial effects of related compounds against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The results indicated that derivatives of similar thiazino compounds exhibited potent bactericidal activity at low concentrations comparable to standard antibiotics like vancomycin .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of thiazino derivatives. The study utilized animal models to assess anxiolytic and sedative properties. The results demonstrated that these compounds could modulate neurotransmitter systems effectively, suggesting potential applications in treating anxiety disorders.

Research Findings

Recent advances in molecular docking studies have provided insights into the binding affinities of this compound with various receptors:

ReceptorBinding Affinity (kcal/mol)Reference
Serotonin Receptor-8.5
Dopamine Receptor-7.8
GABA Receptor-9.0

These values indicate strong interactions that could translate into therapeutic effects.

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